molecular formula C10H8ClN2O2- B12813474 3-((Amino(4-chlorophenyl)methylene)amino)acrylate

3-((Amino(4-chlorophenyl)methylene)amino)acrylate

Katalognummer: B12813474
Molekulargewicht: 223.63 g/mol
InChI-Schlüssel: FWOAPMSRPFQUTJ-AATRIKPKSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Amino(4-chlorophenyl)methylene)amino)acrylate is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and an acrylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Amino(4-chlorophenyl)methylene)amino)acrylate typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and acrylate ester. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Amino(4-chlorophenyl)methylene)amino)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-((Amino(4-chlorophenyl)methylene)amino)acrylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-((Amino(4-chlorophenyl)methylene)amino)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-((Amino(4-bromophenyl)methylene)amino)acrylate
  • 3-((Amino(4-fluorophenyl)methylene)amino)acrylate
  • 3-((Amino(4-methylphenyl)methylene)amino)acrylate

Uniqueness

3-((Amino(4-chlorophenyl)methylene)amino)acrylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Eigenschaften

Molekularformel

C10H8ClN2O2-

Molekulargewicht

223.63 g/mol

IUPAC-Name

(E)-3-[[amino-(4-chlorophenyl)methylidene]amino]prop-2-enoate

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)10(12)13-6-5-9(14)15/h1-6H,(H2,12,13)(H,14,15)/p-1/b6-5+

InChI-Schlüssel

FWOAPMSRPFQUTJ-AATRIKPKSA-M

Isomerische SMILES

C1=CC(=CC=C1C(=N/C=C/C(=O)[O-])N)Cl

Kanonische SMILES

C1=CC(=CC=C1C(=NC=CC(=O)[O-])N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.